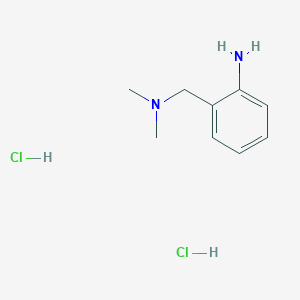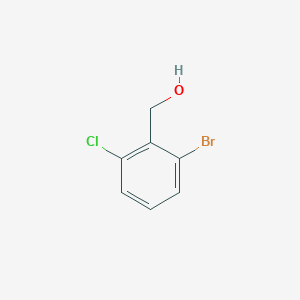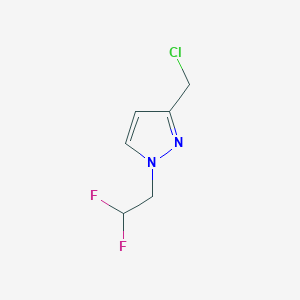
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Descripción general
Descripción
The compound “3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating chloromethyl group. The pyrazole ring itself is aromatic and relatively stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially influencing its biological activity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole and its derivatives are primarily used as building blocks in synthetic chemistry. They are particularly valued in medicinal chemistry due to their ability to undergo further functionalization, leading to the development of various compounds with potential applications in pharmaceuticals and agrochemicals.
Building Blocks in Synthesis:
- Fluorinated pyrazoles are synthesized for their role as functional groups in medicinal chemistry. They serve as critical intermediates for further functionalization and development of various compounds (Surmont et al., 2011).
- Pyrazoles with functionalized side chains have been synthesized, showcasing their potential as versatile precursors to more complex structures, especially when functional groups like chloromethyl are introduced at specific positions on the pyrazole ring (Grotjahn et al., 2002).
Structural and Electronic Properties:
- Comprehensive studies combining experimental and theoretical approaches have been conducted to understand the structural, electronic, and optical properties of pyrazole derivatives. These studies provide insights into the reactivity and stability of these compounds, facilitating their application in various scientific domains (Khan et al., 2020).
Photochemistry and Photophysical Studies:
- Pyrazole derivatives have been explored for their photophysical properties, with studies indicating their potential in the development of light-emitting materials and photochemical applications. This is particularly relevant in the context of developing new materials with specific light absorption and emission properties (Andrews & Day, 1968).
Ligand Chemistry and Metal Complexes:
- Pyrazole derivatives are used as ligands to synthesize metal complexes, which have implications in catalysis, material science, and coordination chemistry. These complexes often exhibit interesting structural, electronic, and catalytic properties, making them valuable in various scientific investigations (Esquius et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYDQDOSYCGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)
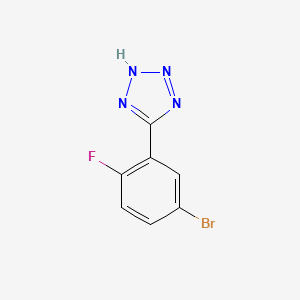
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
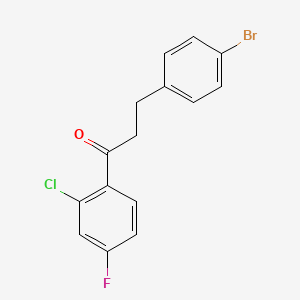
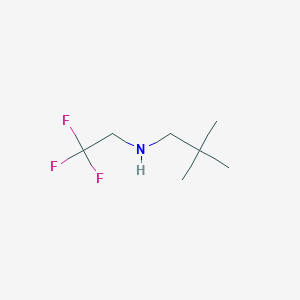
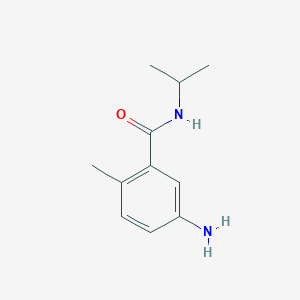
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
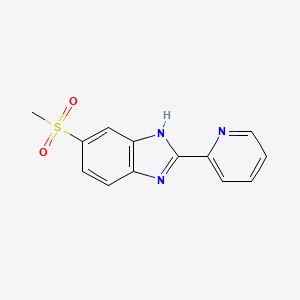
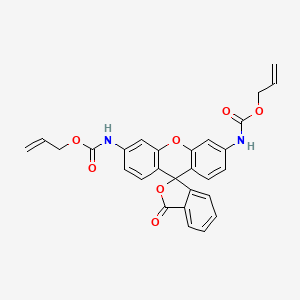
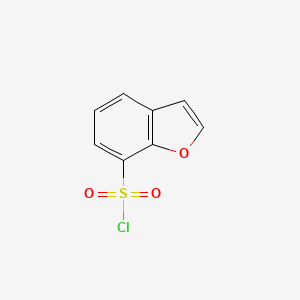
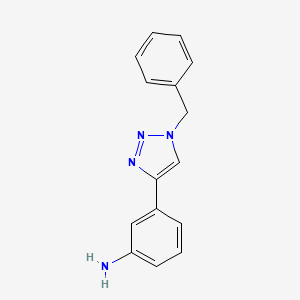
![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
